1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
This compound features a piperidine ring substituted at the 1-position with a 3-fluoro-4-methoxybenzoyl group and at the 4-position with an imidazolidine-2,4-dione core bearing a 2,2,2-trifluoroethyl moiety. Though direct pharmacological data for this compound is absent in the provided evidence, its design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties through fluorination and heterocyclic integration.
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O4/c1-29-14-3-2-11(8-13(14)19)16(27)23-6-4-12(5-7-23)24-9-15(26)25(17(24)28)10-18(20,21)22/h2-3,8,12H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIIKKQPXJNJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel imidazolidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H25F3N4O3
- Molecular Weight : 428.47 g/mol
- CAS Number : 1775506-76-7
The compound features a piperidine ring substituted with a 3-fluoro-4-methoxybenzoyl group and an imidazolidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the imidazolidine class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the compound in focus have been evaluated in various studies.
Antimicrobial Activity
A study focused on the synthesis of imidazolidine derivatives highlighted their efficacy against Pseudomonas aeruginosa , a pathogenic bacterium. The compound demonstrated significant inhibition of virulence factors such as protease and hemolysin production. Notably, certain derivatives achieved complete inhibition at low concentrations (1/4 MIC), suggesting strong antimicrobial potential .
Anti-inflammatory Effects
Compounds derived from imidazolidines have also been assessed for anti-inflammatory activity. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related tissue damage. The mechanism often involves the inhibition of nitric oxide production and other inflammatory mediators .
Case Studies and Research Findings
- Study on Virulence Factors : A recent investigation into the effects of imidazolidine derivatives on Pseudomonas aeruginosa showed that specific compounds could inhibit key virulence factors effectively. For instance, compound 12a exhibited a 96.4% reduction in pyocyanin production at a concentration of 1 mg/ml .
- Anticancer Research : Structural analogs of imidazolidines have been tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. These findings suggest that the compound under consideration may share similar mechanisms of action due to its structural characteristics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The compound’s 3-fluoro-4-methoxybenzoyl group distinguishes it from analogs like 1-((3-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (), which lacks the methoxy group and imidazolidine-dione core. The biphenylmethyl substituent in the latter increases molecular weight (269.3 g/mol vs.
In contrast, 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine () replaces the benzoyl group with an oxadiazole-pyrazolopyrimidine system. This substitution may enhance kinase selectivity due to the oxadiazole’s hydrogen-bonding capacity, a feature absent in the target compound’s benzoyl moiety .
Fluorinated Substituents
The 2,2,2-trifluoroethyl group on the imidazolidine-dione core contrasts with non-fluorinated alkyl chains in compounds like 1-(4-fluorobenzyl)-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (). Fluorination typically reduces metabolic oxidation, extending half-life—a critical advantage over ethyl or methyl groups .
Heterocyclic Core Modifications
The imidazolidine-2,4-dione core in the target compound differs from benzimidazole () or pyrazolopyrimidine () scaffolds. Imidazolidine-dione’s planar structure may improve binding to flat enzymatic pockets, whereas pyrazolopyrimidines are often utilized in kinase inhibitors due to their ATP-mimetic properties .
Data Table: Key Structural and Hypothetical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
